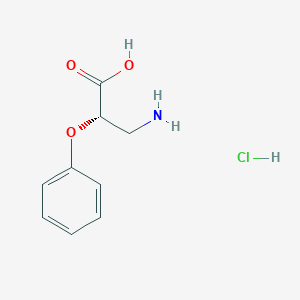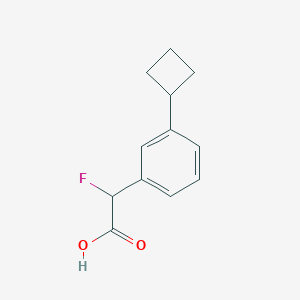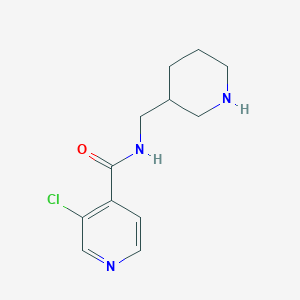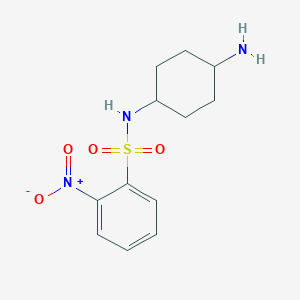![molecular formula C11H16FNO B15274418 2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)
2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H16FNO. It is a fluorinated derivative of butanol, featuring a fluorophenyl group attached to an amino-butanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-fluorobenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amino group results in the formation of a primary amine .
Aplicaciones Científicas De Investigación
2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on cellular signaling pathways and receptor interactions.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Fluorophenyl)methyl]amino}butan-1-ol
- 2-{[(4-Fluorophenyl)methyl]amino}butan-1-ol
Uniqueness
2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical properties, biological activity, and overall efficacy in various applications .
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
2-[(3-fluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3 |
Clave InChI |
LLOYHEOFYMLHJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)
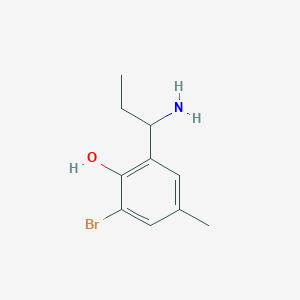
amine](/img/structure/B15274363.png)

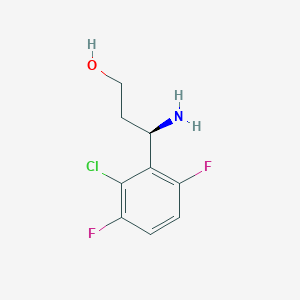

![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
